molecular formula C15H17F3N2O4S B2876954 1-(cyclopropylsulfonyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1428365-41-6

1-(cyclopropylsulfonyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2876954
CAS No.: 1428365-41-6
M. Wt: 378.37
InChI Key: HMHHRIKCNKDSLN-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H17F3N2O4S and its molecular weight is 378.37. The purity is usually 95%.
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Properties

IUPAC Name

1-cyclopropylsulfonyl-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4S/c16-15(17,18)24-13-4-2-1-3-10(13)7-19-14(21)11-8-20(9-11)25(22,23)12-5-6-12/h1-4,11-12H,5-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHHRIKCNKDSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylsulfonyl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, with the CAS number 1428365-41-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H17F3N2O4SC_{15}H_{17}F_{3}N_{2}O_{4}S, with a molecular weight of approximately 378.4 g/mol. Its structural features include a cyclopropyl sulfonyl group and a trifluoromethoxy benzyl moiety, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇F₃N₂O₄S
Molecular Weight378.4 g/mol
CAS Number1428365-41-6

This compound has been primarily studied for its role as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that assists in the proper folding and function of many client proteins involved in cancer progression. Inhibition of HSP90 leads to degradation of these client proteins, thereby exerting anti-tumor effects.

Inhibition of HSP90

Research indicates that compounds targeting HSP90 can disrupt its ATPase activity, leading to the destabilization of oncogenic proteins. This compound has been shown to bind to the N-terminal ATP-binding site of HSP90, similar to other known inhibitors like geldanamycin and radicicol .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Concentration Range : Effective concentrations were found to be between 2-10 μM.
  • Mechanism : Induction of apoptosis was observed through caspase activation and PARP cleavage.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • MCF-7 Breast Cancer Model :
    • Findings : Treatment with the compound resulted in a dose-dependent reduction in cell viability.
    • : The compound effectively induces apoptosis in breast cancer cells by disrupting HSP90 function.
  • A549 Lung Cancer Model :
    • Findings : Significant inhibition of cell proliferation was observed at concentrations as low as 5 μM.
    • : The compound's mechanism involves the downregulation of key survival pathways mediated by HSP90.

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